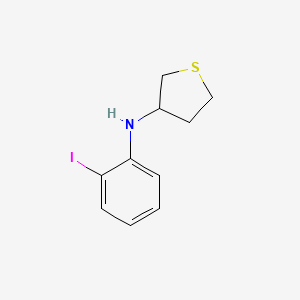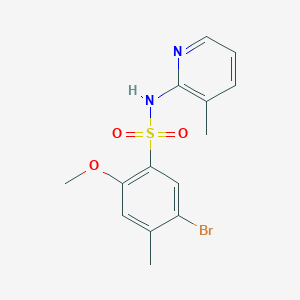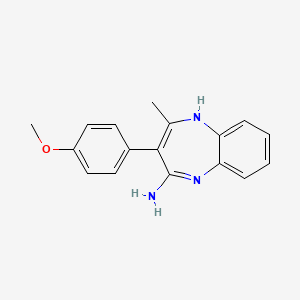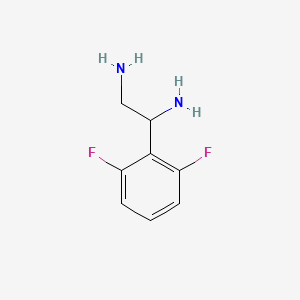
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine is a heterocyclic compound that contains both a phthalazine and a thiophene ring
Méthodes De Préparation
The synthesis of 1-Chloro-4-(5-methylthiophen-2-yl)phthalazine typically involves the reaction of 1-chlorophthalazine with 5-methylthiophene-2-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Analyse Des Réactions Chimiques
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce the phthalazine ring.
Applications De Recherche Scientifique
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(5-methylthiophen-2-yl)phthalazine involves its interaction with molecular targets such as VEGFR-2. By binding to this receptor, the compound inhibits its activity, thereby blocking the signaling pathways that promote angiogenesis and tumor growth. This inhibition leads to reduced blood supply to tumors, ultimately inhibiting their growth .
Comparaison Avec Des Composés Similaires
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine can be compared to other phthalazine derivatives, such as:
1-Chloro-4-(4-methylthiophen-2-yl)phthalazine: Similar in structure but with a different position of the methyl group on the thiophene ring.
1-Chloro-4-(4-methylthiophen-3-yl)phthalazine: Another isomer with the methyl group on the third position of the thiophene ring.
Propriétés
Formule moléculaire |
C13H9ClN2S |
|---|---|
Poids moléculaire |
260.74 g/mol |
Nom IUPAC |
1-chloro-4-(5-methylthiophen-2-yl)phthalazine |
InChI |
InChI=1S/C13H9ClN2S/c1-8-6-7-11(17-8)12-9-4-2-3-5-10(9)13(14)16-15-12/h2-7H,1H3 |
Clé InChI |
ZWTRNFGEFCUSTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=NN=C(C3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B15097193.png)
)amine](/img/structure/B15097195.png)

![7-[4-(propan-2-yl)phenyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15097199.png)
![4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15097207.png)


![Ethyl 2-{[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15097240.png)
![2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B15097241.png)
![4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B15097245.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097246.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B15097273.png)
